N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of a related compound, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, was achieved through a nucleophilic addition-elimination reaction (AdNU-E) between N-allyloxalamic acid ethylester and tetrahydrofurylmethylamine . This suggests that a similar synthetic route could potentially be employed for N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, using appropriate starting materials and reaction conditions tailored to the indolinyl and piperidinyl substituents.
Molecular Structure Analysis
The molecular structure of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide was likely elucidated using computational methods such as molecular docking, as well as ligand-based approaches . These techniques could also be applied to determine the molecular structure of this compound, which would be crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The bromination of N-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline resulted in the formation of a five-membered oxazole ring and a second bromination at position 4 . This indicates that N-allyl compounds can undergo complex reactions involving ring formation and halogenation. By analogy, this compound may also participate in similar reactions, potentially leading to the formation of heterocyclic structures upon treatment with halogens.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide were not detailed in the provided papers. However, the compound was found to advance estrus in pigs by 11.3 days, indicating a significant biological activity . This suggests that this compound could also exhibit notable physical and chemical properties that may translate into biological efficacy, although specific studies would be required to confirm this.
Scientific Research Applications
Cyclization and Cleavage Studies :
- Dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides, which share structural similarities with the compound , undergo intramolecular cyclization and subsequent water-base cleavage, leading to various isomeric forms and a mixture of isomeric dialkyl-1,4-dimethyl- and 2,4-dimethylbenzyl-amines. This study showcases the complex chemical behavior and potential applications of such compounds in synthesizing new chemical entities (Chukhajian et al., 2008).
Novel Non-Peptide Antagonists :
- Similar chemical structures have been used to synthesize novel non-peptide CCR5 antagonists, indicating potential applications in therapeutic development for various diseases. These studies involve complex reactions and characterization techniques to develop and understand the properties of these novel compounds (Bi, 2014); (De-ju, 2014); (De-ju, 2015).
Merocyanine Dyes Synthesis :
- In the field of dyes and pigments, similar compounds have been utilized to synthesize merocyanine dyes. These dyes have shown high bactericidal activity against various bacteria, implying their potential application in bacterial control and other relevant fields (Abdel-Rahman & Khalil, 1978).
Nucleophilic Displacements Studies :
- Studies on N-allyl derivatives and their reactions with nucleophiles like piperidine have revealed intricate reaction mechanisms and kinetics. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various chemical synthesis processes (Katritzky et al., 1983).
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h3,7-8,14,19H,1,4-6,9-13,15H2,2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBAAOEVNAIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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